2-Difluoromethoxy-6-(trifluoromethyl)pyridine 2-Difluoromethoxy-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1214344-34-9
VCID: VC2751001
InChI: InChI=1S/C7H4F5NO/c8-6(9)14-5-3-1-2-4(13-5)7(10,11)12/h1-3,6H
SMILES: C1=CC(=NC(=C1)OC(F)F)C(F)(F)F
Molecular Formula: C7H4F5NO
Molecular Weight: 213.1 g/mol

2-Difluoromethoxy-6-(trifluoromethyl)pyridine

CAS No.: 1214344-34-9

Cat. No.: VC2751001

Molecular Formula: C7H4F5NO

Molecular Weight: 213.1 g/mol

* For research use only. Not for human or veterinary use.

2-Difluoromethoxy-6-(trifluoromethyl)pyridine - 1214344-34-9

Specification

CAS No. 1214344-34-9
Molecular Formula C7H4F5NO
Molecular Weight 213.1 g/mol
IUPAC Name 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H4F5NO/c8-6(9)14-5-3-1-2-4(13-5)7(10,11)12/h1-3,6H
Standard InChI Key WJGVQWIIUZTENU-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)OC(F)F)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1)OC(F)F)C(F)(F)F

Introduction

Chemical Structure and Properties

2-Difluoromethoxy-6-(trifluoromethyl)pyridine is characterized by a pyridine ring bearing two key fluorinated substituents: a difluoromethoxy group at position 2 and a trifluoromethyl group at position 6. This specific arrangement of functional groups confers unique physical and chemical properties to the molecule.

The compound has the molecular formula C₇H₄F₅NO with a molecular weight of 213.1 g/mol. Its structure can be represented by the SMILES notation C1=CC(=NC(=C1)OC(F)F)C(F)(F)F and has the InChI=1S/C7H4F5NO/c8-6(9)14-5-3-1-2-4(13-5)7(10,11)12/h1-3,6H. The InChIKey identifier for this compound is WJGVQWIIUZTENU-UHFFFAOYSA-N.

Physical and Chemical Properties

The physical and chemical properties of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine are largely influenced by its fluorinated substituents. The table below summarizes the key properties of this compound:

PropertyValue
CAS Number1214344-34-9
Molecular FormulaC₇H₄F₅NO
Molecular Weight213.1 g/mol
IUPAC Name2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
InChIInChI=1S/C7H4F5NO/c8-6(9)14-5-3-1-2-4(13-5)7(10,11)12/h1-3,6H
InChIKeyWJGVQWIIUZTENU-UHFFFAOYSA-N
SMILESC1=CC(=NC(=C1)OC(F)F)C(F)(F)F

The incorporation of fluorine atoms significantly affects the compound's electronic distribution, lipophilicity, and metabolic stability. The trifluoromethyl group at position 6 increases the molecule's lipophilicity, while the difluoromethoxy group at position 2 contributes to its unique reactivity profile.

Synthesis Methods

The synthesis of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine typically involves specialized organic chemistry techniques focused on introducing the fluorinated substituents at the appropriate positions of the pyridine ring.

Common Synthetic Routes

The synthesis generally involves nucleophilic substitution reactions where a suitable pyridine derivative undergoes reactions with difluoromethylating and trifluoromethylating agents under controlled conditions. This often requires a multi-step process to achieve the desired substitution pattern.

For introducing the trifluoromethyl group, one approach involves the fluorination of compounds like 2-chloro-6-(trichloromethyl)pyridine. Similar to processes used for related compounds, a liquid phase fluorination using hydrogen fluoride can convert the trichloromethyl group to a trifluoromethyl group . This process is sometimes conducted in high-pressure reactors at elevated temperatures (approximately 170-190°C) .

Chemical Reactions and Reactivity

2-Difluoromethoxy-6-(trifluoromethyl)pyridine can participate in various chemical reactions owing to its structure and the reactive functional groups present in the molecule.

Types of Reactions

The compound can undergo several types of chemical transformations:

  • Oxidation reactions: The pyridine ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives .

  • Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups in the molecule .

  • Substitution reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy or other groups might be replaced by different functional groups .

  • Coupling reactions: As with many functionalized pyridines, this compound can serve as a valuable building block in coupling reactions to create more complex molecular structures.

Reaction Conditions and Products

The reaction conditions for these transformations typically involve:

  • Oxidation: Use of oxidizing agents in acidic medium

  • Reduction: Reducing agents in appropriate solvents, often under anhydrous conditions

  • Substitution: Nucleophiles such as amines or thiols in the presence of suitable bases

  • Coupling: Metal-catalyzed conditions, particularly for the formation of carbon-carbon bonds

Major products formed from these reactions include various substituted pyridine derivatives and, in the case of oxidation, compounds such as difluoromethoxy-6-(trifluoromethyl)pyridine N-oxide .

Applications and Uses

2-Difluoromethoxy-6-(trifluoromethyl)pyridine has found applications across several scientific and industrial fields due to its unique structure and properties.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown potential as:

  • A building block in drug discovery and development processes, particularly for compounds requiring enhanced metabolic stability, lipophilicity, and bioavailability

  • A precursor in the synthesis of bioactive molecules with potential therapeutic properties

  • A structural motif that can be incorporated into drug candidates to modulate their pharmacokinetic properties

The presence of fluorine substituents often enhances the compound's ability to interact with biological targets, which can lead to improved efficacy in therapeutic contexts .

Agrochemical Applications

In the agrochemical industry, fluorinated pyridines like 2-Difluoromethoxy-6-(trifluoromethyl)pyridine serve as:

  • Intermediates in the production of crop protection agents and pesticides

  • Structural components that can impart desirable properties to agrochemical products, such as increased stability and efficacy

  • Building blocks for the development of novel plant growth regulators or herbicides

The global increase in demand for effective agrochemicals has driven interest in fluorinated compounds that can provide enhanced performance characteristics .

Research and Development Uses

In scientific research, this compound is utilized for:

  • Structure-activity relationship studies in medicinal chemistry

  • Investigation of fluorine effects on molecular properties and reactivity

  • Development of synthetic methodologies for fluorine chemistry

The table below summarizes the key applications of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine:

FieldPotential Applications
Pharmaceutical ResearchDrug development for compounds requiring enhanced metabolic stability and bioavailability
Medicinal ChemistryDevelopment of compounds with potential therapeutic properties
Agrochemical IndustrySynthesis of crop protection agents and pesticides
Materials ScienceDevelopment of materials with specific chemical properties
Organic SynthesisBuilding block for more complex fluorinated compounds

Biological Activity and Interactions

The biological activity of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine and similar fluorinated pyridines has been the subject of various research studies, particularly regarding their potential therapeutic applications.

Mechanism of Action

The mechanism of action for fluorinated pyridines like 2-Difluoromethoxy-6-(trifluoromethyl)pyridine typically involves:

  • Enhanced binding affinity to biological targets due to the presence of fluorine atoms

  • Modulation of target protein or enzyme activities through specific electronic and steric interactions

  • Altered pharmacokinetic properties such as improved absorption, distribution, metabolism, and excretion profiles

The presence of both difluoromethoxy and trifluoromethyl groups creates a unique electronic environment that can influence how the molecule interacts with biological systems.

Comparison with Similar Fluorinated Compounds

Several fluorinated pyridine derivatives share structural similarities with 2-Difluoromethoxy-6-(trifluoromethyl)pyridine but differ in the position and nature of substituents. Understanding these relationships helps contextualize the unique properties of this compound.

Structural Analogs

The table below compares 2-Difluoromethoxy-6-(trifluoromethyl)pyridine with structurally related compounds:

Compound NameCAS NumberKey Structural Differences
5-Difluoromethoxy-2-(trifluoromethyl)pyridine1214341-40-8Difluoromethoxy at position 5, trifluoromethyl at position 2
2-Methoxy-6-(trifluoromethyl)pyridine34486-18-5Methoxy instead of difluoromethoxy at position 2
2-Fluoro-6-(trifluoromethyl)pyridine94239-04-0Single fluorine instead of difluoromethoxy at position 2
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine1214332-87-2Additional chlorine at position 3
6-(Trifluoromethyl)pyridin-2-ol34486-06-1Hydroxyl group instead of difluoromethoxy at position 2

Property Differences

The positional isomers and functional group variations exhibit different chemical and biological properties:

  • Reactivity profiles can vary significantly based on the position of substituents, affecting the electron distribution in the pyridine ring

  • Biological activities often show specificity related to the exact arrangement of functional groups

  • Physical properties such as solubility, melting point, and stability can differ substantially between these structural analogs

The unique arrangement of substituents in 2-Difluoromethoxy-6-(trifluoromethyl)pyridine contributes to its specific chemical behavior and potential applications, distinguishing it from other related fluorinated pyridines.

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